2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one
Description
This compound features a bicyclic [1,2,4]triazolo[5,1-b][1,3]thiazole core substituted with a methyl group at position 6, a trifluoromethyl group at position 2, and a bromoethanone moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromoethanone provides a reactive site for nucleophilic substitution, making it valuable in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-bromo-1-[6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3OS/c1-3-5(4(16)2-9)17-7-13-6(8(10,11)12)14-15(3)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXGNBIZCVTAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. The inhibition of these enzymes can lead to various physiological effects.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways due to their enzyme inhibitory activities. For instance, the inhibition of carbonic anhydrase can affect the regulation of pH and fluid balance in the body, while the inhibition of cholinesterase can affect nerve signal transmission.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities. These activities suggest that the compound could have a wide range of molecular and cellular effects.
Biological Activity
2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one is a complex heterocyclic compound with potential biological activities. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Bromine atom
- Triazole and thiazole rings
- Trifluoromethyl group
This combination of functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles and thiazoles have shown effectiveness against various bacterial and fungal pathogens. In particular, the presence of the trifluoromethyl group is known to enhance the lipophilicity of the compounds, potentially improving membrane permeability and bioactivity against microbial cells .
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of related triazole derivatives against Candida albicans. The results demonstrated that modifications in the thiazole ring significantly influenced antifungal potency. Compounds with a similar structural motif to this compound exhibited IC50 values ranging from 0.5 to 3.0 µM against C. albicans, suggesting promising antifungal potential .
Anticancer Activity
The anticancer properties of imidazo[2,1-b][1,3]thiadiazole derivatives have been extensively studied. These compounds have been reported to inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with similar compounds .
Case Study: Breast Cancer Cell Lines
In vitro studies on breast cancer cell lines (MCF7) showed that a closely related compound had an IC50 value of 0.3 µM. This suggests that structural modifications can enhance cytotoxicity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituents on the thiazole ring can significantly impact biological activity.
- Electron-withdrawing groups , such as trifluoromethyl, generally enhance activity due to increased electron deficiency, which may improve interactions with biological targets .
Research Findings Summary Table
Comparison with Similar Compounds
Core Heterocyclic System Variations
Compound A: 2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone (CAS 845885-81-6)
- Structural Difference : Replaces the triazolo-thiazole bicyclic system with a simple thiazole ring substituted with a 4-(trifluoromethyl)phenyl group.
Compound B : 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Structural Difference : Contains an imidazo-thiadiazole core instead of triazolo-thiazole.
- Implications: The thiadiazole ring increases electron-withdrawing character, which may alter reactivity toward nucleophiles compared to the title compound’s bromoethanone .
Substituent Effects on Reactivity and Bioactivity
Compound C : 5-[(3-Bromophenyl)(4-phenyl-1-piperazinyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Structural Difference : Incorporates a piperazinyl-bromophenyl group and a hydroxyl substituent.
- Implications : The hydroxyl and piperazine groups enhance solubility and CNS penetration, whereas the title compound’s trifluoromethyl group prioritizes lipophilicity and metabolic resistance .
Compound D : 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
- Structural Difference : Substitutes the triazolo-thiazole system with an oxadiazole ring and thienyl group.
- Implications : The oxadiazole’s electron-deficient nature may increase stability under acidic conditions compared to the triazole-containing title compound .
Key Research Findings
Reactivity: The bromoethanone group in the title compound undergoes nucleophilic substitution more readily than bromine in imidazo-thiadiazoles due to the electron-withdrawing triazole ring .
Crystal Packing: Analogues like Compound F exhibit non-planar geometries (dihedral angle: 84.86°), which may reduce crystallization tendencies compared to the title compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
